Cas no 2098009-80-2 (2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile)
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-imidazo[1,2-b]pyrazol-1-ylacetonitrile
- 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
- 2098009-80-2
- AKOS026725332
- F2198-7483
- 1H-Imidazo[1,2-b]pyrazole-1-acetonitrile
-
- Inchi: 1S/C7H6N4/c8-2-4-10-5-6-11-7(10)1-3-9-11/h1,3,5-6H,4H2
- InChI Key: ZILAYJRSJPZMGS-UHFFFAOYSA-N
- SMILES: N1(CC#N)C=CN2C1=CC=N2
Computed Properties
- Exact Mass: 146.059246208g/mol
- Monoisotopic Mass: 146.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 46Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- pka: 3.44±0.40(Predicted)
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H165521-100mg |
2-(1h-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
2098009-80-2 | 100mg |
$ 115.00 | 2022-06-04 | ||
| TRC | H165521-500mg |
2-(1h-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
2098009-80-2 | 500mg |
$ 435.00 | 2022-06-04 | ||
| TRC | H165521-1g |
2-(1h-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
2098009-80-2 | 1g |
$ 660.00 | 2022-06-04 | ||
| Life Chemicals | F2198-7483-0.25g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
2098009-80-2 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
| Life Chemicals | F2198-7483-0.5g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
2098009-80-2 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
| Life Chemicals | F2198-7483-1g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
2098009-80-2 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
| Life Chemicals | F2198-7483-2.5g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
2098009-80-2 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
| Life Chemicals | F2198-7483-5g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
2098009-80-2 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
| Life Chemicals | F2198-7483-10g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
2098009-80-2 | 95%+ | 10g |
$1957.0 | 2023-09-06 |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Introduction to 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS No. 2098009-80-2)
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2098009-80-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazopyrazole class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The structural features of 1H-imidazo[1,2-b]pyrazole and the presence of an acetonitrile substituent make this molecule a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in drug discovery.
The imidazo[1,2-b]pyrazole core is a fused bicyclic system consisting of an imidazole ring and a pyrazole ring. This particular arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in designing compounds with specific biological targets. The acetonitrile group at the 2-position introduces a polar functional handle that enhances solubility and reactivity, making it an attractive building block for further derivatization.
In recent years, there has been a surge in interest regarding imidazopyrazole derivatives due to their demonstrated efficacy in various pharmacological assays. Studies have highlighted their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The 1H-imidazo[1,2-b]pyrazole scaffold has been extensively modified to optimize potency and selectivity against target enzymes. For instance, modifications at the 3-position or 5-position of the imidazole ring have shown significant improvements in inhibiting certain protein kinases involved in cancer pathways.
One of the most compelling aspects of 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is its role as a key intermediate in synthesizing more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting diseases such as cancer and neurodegenerative disorders. The acetonitrile moiety facilitates further functionalization through nucleophilic addition or condensation reactions, allowing chemists to tailor the molecular structure with precision.
Recent advancements in computational chemistry have further accelerated the discovery process for imidazopyrazole derivatives. Molecular docking studies have been instrumental in predicting binding affinities and optimizing lead compounds. For example, virtual screening of 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile derivatives against protein kinase targets has identified several promising candidates with high binding efficiency. These computational approaches complement traditional high-throughput screening methods, providing a more efficient route to drug discovery.
The synthesis of CAS No. 2098009-80-2 involves multi-step organic transformations that highlight the versatility of heterocyclic chemistry. The preparation typically starts from readily available precursors such as 1H-imidazole and 3-amino-1-propyne, followed by cyclization and subsequent functionalization to introduce the acetonitrile group. Optimizing reaction conditions to achieve high yields and purity is crucial for downstream applications.
In industrial settings, 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is often produced on a multi-kilogram scale to meet demand for research and development purposes. Process optimization focuses on minimizing waste generation while maintaining cost-effectiveness. Green chemistry principles are increasingly being applied to improve sustainability, such as using solvent-free reactions or catalytic methods that reduce energy consumption.
The biological activity of CAS No. 2098009-80-2 has been explored in several preclinical studies. Researchers have demonstrated its potential as an inhibitor of Janus kinases (JAKs), which play a critical role in inflammatory responses. By modulating JAK activity, this compound could offer therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease. Additionally, preclinical data suggest that derivatives of this scaffold may exhibit antitumor properties by interfering with signaling pathways essential for cancer cell proliferation.
Future directions in the study of imidazo[1,2-b]pyrazole derivatives include exploring their interactions with other biological targets such as G protein-coupled receptors (GPCRs) or ion channels. The flexibility of the core structure allows for diverse modifications that can fine-tune pharmacological properties. Moreover, investigating prodrug strategies could enhance bioavailability and tissue penetration.
The role of CAS No. 2098009-80-2 in medicinal chemistry underscores its importance as both a research tool and a potential lead compound. As synthetic methodologies continue to evolve, new derivatives will be synthesized and tested for their therapeutic efficacy. Collaborative efforts between chemists and biologists will be essential in translating these findings into clinical applications that benefit patients worldwide.
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